molecular formula C18H27N7O B4532980 [1-(2-Aminoethyl)triazol-4-yl]-[3-(cyclohexylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone

[1-(2-Aminoethyl)triazol-4-yl]-[3-(cyclohexylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone

Cat. No.: B4532980
M. Wt: 357.5 g/mol
InChI Key: RMPIHEQCSILXBZ-UHFFFAOYSA-N
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Description

[1-(2-Aminoethyl)triazol-4-yl]-[3-(cyclohexylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a triazole ring, a pyrazolopyridine core, and a cyclohexylmethyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Aminoethyl)triazol-4-yl]-[3-(cyclohexylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyrazolopyridine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Aminoethyl)triazol-4-yl]-[3-(cyclohexylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Aminoethyl)triazol-4-yl]-[3-(cyclohexylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological processes at the molecular level.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of [1-(2-Aminoethyl)triazol-4-yl]-[3-(cyclohexylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(2-Aminoethyl)triazol-4-yl]-[3-(cyclohexylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone apart is its unique combination of functional groups and rings. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1-(2-aminoethyl)triazol-4-yl]-[3-(cyclohexylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7O/c19-7-9-25-12-17(22-23-25)18(26)24-8-6-15-14(11-24)16(21-20-15)10-13-4-2-1-3-5-13/h12-13H,1-11,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPIHEQCSILXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=NNC3=C2CN(CC3)C(=O)C4=CN(N=N4)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Aminoethyl)triazol-4-yl]-[3-(cyclohexylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone
Reactant of Route 2
[1-(2-Aminoethyl)triazol-4-yl]-[3-(cyclohexylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone
Reactant of Route 3
Reactant of Route 3
[1-(2-Aminoethyl)triazol-4-yl]-[3-(cyclohexylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone
Reactant of Route 4
[1-(2-Aminoethyl)triazol-4-yl]-[3-(cyclohexylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone
Reactant of Route 5
Reactant of Route 5
[1-(2-Aminoethyl)triazol-4-yl]-[3-(cyclohexylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone
Reactant of Route 6
[1-(2-Aminoethyl)triazol-4-yl]-[3-(cyclohexylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone

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